For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to DBCO-Val-Cit-PABC-PNP for Antibody-Drug Conjugate Development
This technical guide provides a comprehensive overview of the DBCO-Val-Cit-PABC-PNP linker, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). This document details its molecular structure, mechanism of action, synthesis, and application, supported by experimental protocols and quantitative data to aid researchers in the field of targeted therapeutics.
Introduction: The Architecture of a High-Performance ADC Linker
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies, combining the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule payload. The linker connecting these two components is paramount to the ADC's success, dictating its stability, pharmacokinetic profile, and mechanism of payload release.[1][]
The DBCO-Val-Cit-PABC-PNP construct is a sophisticated, cleavable linker system designed for precise control over drug delivery.[3][4] It incorporates several key functional units:
-
DBCO (Dibenzocyclooctyne): A reactive moiety for bioorthogonal, copper-free click chemistry, enabling efficient conjugation to azide-modified antibodies.[3][4]
-
Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a protease that is overexpressed in the lysosomal compartments of many tumor cells.[5][][7]
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the Val-Cit peptide, undergoes a spontaneous 1,6-elimination reaction to release the attached payload in its unmodified, active form.[8][9]
-
PNP (p-nitrophenyl carbonate): An activated carbonate ester that serves as a reactive handle for the efficient conjugation of amine-containing cytotoxic payloads.[10][]
This multi-component design ensures stability in systemic circulation, minimizing off-target toxicity, followed by rapid and specific payload release upon internalization into target cancer cells.[][]
Molecular Structure and Physicochemical Properties
The rational design of the DBCO-Val-Cit-PABC-PNP linker integrates distinct chemical modules to achieve its function. A diagram illustrating the connectivity of these modules is provided below.
Caption: Molecular components of the DBCO-Val-Cit-PABC-PNP linker.
Quantitative Data Summary
The key physicochemical properties of the DBCO-Val-Cit-PABC-PNP linker are summarized in the table below. Data is compiled from various commercial suppliers.
| Property | Value | Reference(s) |
| CAS Number | 2994332-18-0 | [3][4][14] |
| Molecular Formula | C₄₆H₄₉N₇O₁₀ | [3][14][15] |
| Molecular Weight | 859.92 g/mol | [3][14] |
| Purity | Typically ≥95% or ≥98% | [14][16] |
| Appearance | White to off-white solid powder | [17] |
| Storage Conditions | -20°C, stored under nitrogen, away from light | [3][4][14] |
| Solubility | Soluble in DMSO, DMF | [17] |
Mechanism of Action: From Circulation to Payload Release
The linker's mechanism is a sequential process initiated by the ADC binding to its target antigen on a cancer cell surface.
Caption: ADC mechanism of action and intracellular payload release pathway.
-
Binding and Internalization: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a tumor cell.
-
Lysosomal Trafficking: The ADC-antigen complex is internalized by the cell through endocytosis and transported to the lysosome.
-
Enzymatic Cleavage: Within the lysosome, high concentrations of Cathepsin B recognize and cleave the peptide bond between the Citrulline and PABC moieties.[3]
-
Self-Immolation: The cleavage event triggers a cascade. The resulting p-aminobenzyl alcohol is unstable and undergoes spontaneous 1,6-elimination, which expels carbon dioxide and releases the unmodified, active drug payload.[8][18]
-
Target Engagement: The freed payload can then diffuse out of the lysosome and engage its intracellular target (e.g., microtubules or DNA), leading to cell cycle arrest and apoptosis.[]
Synthesis and Experimental Protocols
The synthesis of DBCO-Val-Cit-PABC-PNP is a multi-step process that relies on established principles of solid-phase peptide synthesis (SPPS) and solution-phase chemistry.
Caption: General workflow for the solid-phase synthesis of the linker.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of the Linker Core
This protocol describes a general method for assembling the peptide and spacer components on a solid support.[20]
-
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[21]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).[22][23]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Val-OH or Fmoc-Cit-OH, 3 equivalents) and a coupling agent like HBTU (2.9 equiv.) in DMF.
-
Add a base such as N,N-Diisopropylethylamine (DIEA, 6 equiv.) to the activated amino acid solution.
-
Add the solution to the deprotected resin and agitate for 1-2 hours at room temperature.[22]
-
Monitor reaction completion with a Kaiser test.
-
-
Washing: After coupling, wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents.
-
Iterative Cycles: Repeat steps 2-4 for each amino acid in the sequence (first Citrulline, then Valine).
-
DBCO Moiety Coupling: After the final Fmoc deprotection of Valine, couple the DBCO-acid derivative using the same procedure as in step 3.
-
Cleavage and Deprotection:
-
Wash the final peptidyl-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the linker from the resin and remove side-chain protecting groups.[23]
-
Precipitate the crude product in cold diethyl ether, centrifuge, and wash the pellet.[22]
-
Protocol: Purification and Characterization
Purity is critical for the performance of an ADC. The crude linker must be rigorously purified and characterized.
-
Purification:
-
Dissolve the crude linker in a minimal amount of DMSO or DMF.
-
Purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[24]
-
Use a gradient of acetonitrile (B52724) and water (both containing 0.1% TFA).[22]
-
Collect fractions containing the desired product and lyophilize to obtain a pure, solid powder.
-
-
Characterization:
Protocol: Conjugation to Payload and Antibody
The dual-functional nature of the linker allows for a sequential conjugation strategy.
-
Payload Conjugation:
-
Dissolve the purified DBCO-Val-Cit-PABC-PNP linker and the amine-containing payload in an anhydrous aprotic solvent like DMF or DMSO.
-
Add a non-nucleophilic base (e.g., DIEA) to facilitate the reaction between the payload's amine and the linker's PNP carbonate ester.
-
Allow the reaction to proceed at room temperature for several hours to overnight.
-
Monitor the reaction by HPLC-MS. Purify the resulting DBCO-linker-payload conjugate via RP-HPLC.
-
-
Antibody Conjugation (SPAAC):
-
Prepare the antibody by introducing an azide (B81097) group through site-specific modification or by reacting lysine (B10760008) residues with an NHS-azide reagent.
-
Buffer-exchange the azide-modified antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Add the DBCO-linker-payload conjugate (typically in a 5-10 fold molar excess) to the antibody solution.
-
Allow the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to proceed at 4°C or room temperature for 12-24 hours.[4]
-
-
Final ADC Purification:
-
Remove unreacted linker-payload and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF).[][]
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.[25][26]
-
References
- 1. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. ADC linkers: Definition and examples - ProteoGenix [proteogenix.science]
- 9. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. DBCO-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]
- 14. chemscene.com [chemscene.com]
- 15. DBCO-C4-Val-Cit-PABC-PNP - CD Bioparticles [cd-bioparticles.net]
- 16. DBCO-C4-Val-Cit-PABC-PNP - Creative Biolabs [creative-biolabs.com]
- 17. DBCO-Val-Cit-PABC-PNP | ADC linker | CAS# | InvivoChem [invivochem.com]
- 18. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 20. Peptide Synthesis [en.bio-protocol.org]
- 21. chem.uci.edu [chem.uci.edu]
- 22. rsc.org [rsc.org]
- 23. Peptide Synthesis [bio-protocol.org]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 25. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 26. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
